[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell structure and function. This particular compound consists of a palmitic acid (16:0) and an eicosapentaenoic acid (20:5) with five cis double bonds at positions 5, 8, 11, 14, and 17.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves the extraction and purification from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then subjected to enzymatic or chemical modification to achieve the desired fatty acid composition.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The eicosapentaenoic acid moiety is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds in the glycerophosphocholine can be hydrolyzed by phospholipases.
Substitution: The phosphorylcholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized phosphatidylcholines and various aldehydes.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Substitution: Modified phosphatidylcholines with different head groups.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects due to the presence of eicosapentaenoic acid.
Industry: Used in the formulation of liposomes for drug delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The eicosapentaenoic acid moiety can be released and converted into bioactive lipid mediators, which play roles in anti-inflammatory and cardioprotective pathways. The phosphorylcholine head group interacts with membrane proteins and other lipids, affecting cell signaling and membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
PC(160/181(9Z)): Contains oleic acid instead of eicosapentaenoic acid.
PC(160/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid instead of eicosapentaenoic acid.
PC(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid instead of eicosapentaenoic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of eicosapentaenoic acid, which has five cis double bonds. This gives it distinct biophysical properties and biological activities compared to other phosphatidylcholines with different fatty acid compositions.
Properties
Molecular Formula |
C44H78NO8P |
---|---|
Molecular Weight |
780.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29-/t42-/m1/s1 |
InChI Key |
KLTHQSWIRFFBRI-CPFPVJFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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